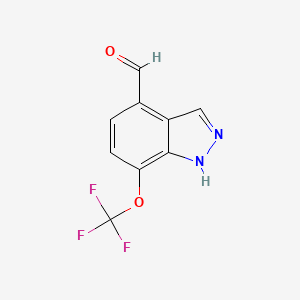

7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C9H5F3N2O2 |

|---|---|

Molecular Weight |

230.14 g/mol |

IUPAC Name |

7-(trifluoromethoxy)-1H-indazole-4-carbaldehyde |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-7-2-1-5(4-15)6-3-13-14-8(6)7/h1-4H,(H,13,14) |

InChI Key |

ZSUGBUKFXOZKKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1C=O)C=NN2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed C–H Amination

Charette et al. demonstrated that substituted aminohydrazones derived from trifluoromethanesulfonic anhydride-activated amides undergo intramolecular C–H amination using ligand-free palladium catalysts. For example:

-

Substrate : 2-Fluoro-3-nitrobenzoic acid derivatives.

-

Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, DMF, 80°C, 12 h.

This method is advantageous for its tolerance of electron-withdrawing groups (e.g., nitro, trifluoromethyl) but requires precise control of stoichiometry to avoid over-oxidation.

Copper-Mediated Cyclization of Hydrazones

Wang et al. reported a copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones:

-

Substrate : 7-Trifluoromethoxy-2-chlorophenyl hydrazone.

-

Conditions : Cu(OAc)₂·H₂O (10 mol%), DMF, 60°C, 6 h.

Copper catalysts are cost-effective and enable milder conditions compared to palladium, though regioselectivity may vary with substituents.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or late-stage functionalization:

Direct Nucleophilic Substitution

A patent (CN110452177A) describes bromo-to-OCF₃ substitution using silver trifluoromethoxide:

-

Substrate : 7-Bromo-1H-indazole-4-carbaldehyde.

-

Reagent : AgOCF₃ (2.5 equiv), DMF, 100°C, 24 h.

Limitations include side reactions with aldehydes, necessitating protective groups during substitution.

Oxidative Trifluoromethoxylation

Radosevich et al. developed a radical-based method using Selectfluor and trifluoromethanol:

-

Substrate : 7-Hydroxy-1H-indazole-4-carbaldehyde.

-

Conditions : Selectfluor (3 equiv), CF₃OH, DMSO, microwave (100 W), 1 h.

This approach avoids pre-functionalized precursors but requires stringent moisture control.

Regioselective Formylation at C4

Formylation at the 4-position is achieved via Vilsmeier–Haack reactions or radical-mediated pathways:

Vilsmeier–Haack Formylation

A classical method involves POCl₃ and DMF:

-

Substrate : 7-(Trifluoromethoxy)-1H-indazole.

-

Conditions : POCl₃ (5 equiv), DMF (3 equiv), 0°C → 80°C, 6 h.

Challenges include competing formylation at N1 and C3, necessitating protective groups.

Microwave-Assisted Radical Formylation

Pitchai et al. reported a Selectfluor-mediated method using DMSO as a formyl source:

-

Substrate : 7-(Trifluoromethoxy)-1H-indazole.

-

Conditions : Selectfluor (3 equiv), DMSO, microwave (125°C), 1 h.

-

Mechanism : Radical pathway confirmed via deuterium-labeling experiments.

This method offers superior regioselectivity and shorter reaction times compared to Vilsmeier–Haack.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Route A: Sequential Cyclization and Formylation

-

Cyclization : Cu(OAc)₂-mediated cyclization of 7-trifluoromethoxy-2-chlorophenyl hydrazone (Yield: 80%).

-

Formylation : Microwave-assisted Selectfluor/DMSO method (Yield: 70%).

-

Overall Yield : 56%.

Route B: Late-Stage Trifluoromethoxylation

-

Overall Yield : 22.5%.

Route A is more efficient due to fewer purification steps and higher yields.

Analytical and Optimization Data

Table 1: Comparison of Formylation Methods

Chemical Reactions Analysis

Aldehyde Functionalization

The aldehyde group at position 4 of the indazole core is a key reactive site, enabling:

-

Nucleophilic addition : Formation of hydrazones or imines via condensation with amines/hydrazines (e.g., aryl acid hydrazide derivatives in ).

-

Reductive amination : Conversion to amine derivatives under catalytic hydrogenation conditions.

-

Oxidation : Potential oxidation to carboxylic acid derivatives, though no direct examples exist for this compound.

Electrophilic Aromatic Substitution

The trifluoromethoxy group (–OCF₃) at position 7 is a strong electron-withdrawing group, directing electrophilic substitution to the less deactivated positions (e.g., position 5 or 6). Reported analogs undergo:

-

Halogenation : Bromination or iodination under mild conditions, as seen in substituted indazoles .

-

Nitration : Nitro group introduction at electron-rich positions, though steric hindrance from –OCF₃ may limit reactivity .

Transition-Metal-Catalyzed Coupling

Similar indazole-aldehydes participate in cross-coupling reactions:

-

Suzuki–Miyaura : Palladium-catalyzed coupling with aryl boronic acids (e.g., synthesis of biaryl-indazole derivatives in ).

-

C–H Activation : Rhodium(III)- or cobalt(III)-catalyzed functionalization at the indazole C3 position, as demonstrated in .

Heterocycle Formation

The aldehyde group facilitates cyclization reactions:

-

Hydrazone Cyclization : Reaction with hydrazines to form pyrazole-fused indazoles (similar to protocols in ).

-

Knoevenagel Condensation : Formation of α,β-unsaturated ketones for further heterocyclic elaboration .

Biological Activity Correlations

While not directly studied, derivatives of 7-(trifluoromethyl)-1H-indazole-4-carbaldehyde exhibit:

-

Kinase Inhibition : Modulating FGFR1 and TTK pathways (e.g., compound 100 with IC₅₀ < 4.1 nM for FGFR1 ).

-

Anticancer Properties : Demonstrated in analogs like 97 , which inhibits c-Kit and FLT3 kinases .

Table 1: Reactivity Patterns of Analogous Indazole Derivatives

Scientific Research Applications

Drug Development

The indazole scaffold has been extensively studied for its pharmacological properties. Compounds like 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde are being investigated as potential therapeutic agents due to their ability to modulate biological pathways.

- Anti-inflammatory Agents : Research indicates that derivatives of indazole, including those with trifluoromethyl substitutions, can exhibit anti-inflammatory properties. For instance, related compounds have shown efficacy in treating conditions such as atherosclerosis and rheumatoid arthritis .

- Anticancer Activity : The incorporation of trifluoromethyl groups enhances the lipophilicity and cytotoxic potential of indazole derivatives against various cancer cell lines, suggesting a promising avenue for cancer therapy .

Antimicrobial Properties

Studies have demonstrated that indazole derivatives possess antimicrobial activities. For example, compounds structurally similar to 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde have shown effectiveness against resistant bacterial strains, highlighting their potential in combating infections where traditional antibiotics fail .

Organic Synthesis

7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde serves as a versatile intermediate in organic synthesis:

- Reductive Amination : This compound can be utilized in reductive amination processes to convert aldehydes into amines efficiently. The presence of the aldehyde functional group allows for straightforward transformations in synthetic pathways .

Synthesis of Complex Molecules

The compound can act as a building block for synthesizing more complex molecules with desired pharmacological properties. Its unique trifluoromethoxy group enhances reactivity and selectivity in various chemical reactions.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of indazole derivatives, including 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde, against MCF-7 breast cancer cells. Results indicated significant cytotoxicity, with IC50 values demonstrating enhanced activity compared to non-fluorinated analogs .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of indazole derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs), indicating strong antimicrobial activity .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for anti-inflammatory and anticancer agents | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Activity | Effective against resistant bacterial strains | Lower MIC values against Mycobacterium and Pseudomonas |

| Organic Synthesis | Intermediate for reductive amination | Useful in synthesizing amines from aldehydes |

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the binding affinity of the compound to its target, potentially leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Estimated based on molecular formula.

Key Observations :

- Trifluoromethoxy (-OCF₃) vs.

- Regiochemical Differences : Compounds with substituents at position 5 (e.g., 5-(Trifluoromethyl)-1H-indazole-7-carbaldehyde) exhibit distinct electronic profiles compared to position 7 analogs, altering dipole moments and hydrogen-bonding capabilities .

- Solubility Trends : Fluorine-free analogs (e.g., 7-Methyl-1H-indazole-4-carbaldehyde) generally display higher aqueous solubility but lower metabolic stability .

Biological Activity

7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy and aldehyde functional groups. These features confer distinct chemical reactivity and potential biological activities, making it a subject of various studies aimed at understanding its pharmacological properties.

This compound is characterized by its indazole core, which is known for its diverse biological activities. The trifluoromethoxy group enhances lipophilicity and metabolic stability, allowing better interaction with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to various biological effects.

The biological activity of 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

- Covalent Bond Formation : The aldehyde can react with nucleophiles in proteins, modifying their function.

- Kinase Inhibition : Structural studies suggest that the compound may inhibit certain kinases, which are critical in cancer pathways .

Antimicrobial Activity

Research indicates that derivatives of indazole compounds exhibit antibacterial properties. For instance, compounds similar to 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde were tested against various bacterial strains, showing moderate inhibition against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Indazole derivatives have been extensively studied for their anticancer potential. A study revealed that certain indazole compounds could selectively inhibit kinases involved in cancer progression. For example, compounds with similar structures demonstrated IC50 values in the nanomolar range against cancer cell lines such as HL60 and HCT116 .

Case Studies

- IRAK4 Inhibition : A related study on IRAK4 inhibitors highlighted the importance of trifluoromethyl substituents in enhancing potency against inflammatory pathways. Compounds with trifluoromethyl groups exhibited IC50 values indicating strong inhibition, suggesting a potential pathway for developing anti-inflammatory drugs .

- Structure-Activity Relationship (SAR) : Research on various indazole derivatives has established that modifications at specific positions significantly affect their biological activity. For instance, altering substituents on the indazole ring can enhance or diminish kinase selectivity and potency .

Table 1: Biological Activity of Indazole Derivatives

| Compound | Target Activity | IC50 (nM) | Remarks |

|---|---|---|---|

| Compound 5 | IRAK4 Inhibition | 212 | High potency |

| Compound 6 | TNF-alpha Inhibition | 229 | Moderate selectivity |

| 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde | Antibacterial Activity | Varies | Moderate against E. coli |

Table 2: Pharmacokinetic Properties

| Compound | CL blood (L/h/kg) | t1/2 (h) | F (%) |

|---|---|---|---|

| Compound 30 | 1.99 | 0.8 | 40 |

| Compound 31 | 0.43 | 3.6 | 58 |

| 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions, cyclization, and oxidation. A typical approach involves:

Indazole Core Formation : Cyclization of substituted hydrazines with trifluoromethoxy-containing precursors under acidic conditions (e.g., AcOH/NaOAc reflux) .

Aldehyde Introduction : Oxidation of a methyl or hydroxymethyl group at the 4-position using oxidizing agents like MnO₂ or Swern oxidation .

- Yield Optimization : Use anhydrous solvents, controlled temperature (40–80°C), and catalysts like Et₃N to suppress side reactions. Monitor intermediates via TLC and ¹⁹F NMR (using 4-(trifluoromethoxy)anisole as an internal standard) .

Q. What spectroscopic techniques are critical for characterizing 7-(Trifluoromethoxy)-1H-indazole-4-carbaldehyde?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate aldehyde protons (δ ~9.8–10.2 ppm) and trifluoromethoxy groups (δ ~60–65 ppm for ¹³C) .

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and indazole N-H (~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺ ≈ 245.05) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization. Key parameters:

- Space group determination (e.g., P2₁/c).

- Bond angles and torsional analysis (e.g., C1-O4-C10 in trifluoromethoxy group: ~116.8°) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to model electron-withdrawing effects (σₚ ≈ 0.52 for -OCF₃).

- Suzuki-Miyaura Coupling : Optimize Pd(PPh₃)₄ catalysis (1–5 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via ¹⁹F NMR .

Q. What strategies mitigate aldehyde group instability during storage or reaction conditions?

- Methodological Answer :

- Stabilization : Store under inert gas (N₂/Ar) at –20°C. Use stabilizing additives like 2,6-di-tert-butyl-4-methylphenol (BHT) in solution.

- In Situ Protection : Convert to oxime or hydrazone derivatives during synthesis, then regenerate aldehyde post-reaction .

Q. How can bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use ATP-competitive assays (e.g., TR-FRET) against recombinant kinases (e.g., JAK2, EGFR).

- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) using MTT viability assays. Include FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a mitochondrial uncoupler control .

Q. What computational tools predict metabolic pathways and toxicity profiles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.